Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester
Overview
Description
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester is a chemical compound with the molecular formula C<sub>6</sub>H<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> . It belongs to the thiazole family and contains two thiazole rings fused together. The diethyl ester group is attached to the carboxylic acid functional groups. This compound exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of appropriate precursors containing thiazole moieties. Further derivatization and esterification lead to the final product.
Molecular Structure Analysis
The compound’s molecular structure consists of two fused thiazole rings, each containing nitrogen and sulfur atoms. The diethyl ester group is attached to the carboxylic acid functional groups. The planarity of the system and the presence of heteroatoms contribute to its unique electronic properties.
Chemical Reactions Analysis
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester can participate in various chemical reactions:
- Ester Hydrolysis : The diethyl ester group can undergo hydrolysis in the presence of water or acid, yielding the corresponding carboxylic acid.
- Metal Complexation : The compound can coordinate with transition metal ions, forming coordination complexes. The nature of coordination depends on the metal and ligand environment.
- Substitution Reactions : The thiazole rings may undergo nucleophilic substitution reactions, leading to functionalized derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester varies depending on its crystalline form.
- Solubility : It is likely sparingly soluble in water due to its hydrophobic nature.
- UV-Vis Absorption : The compound may exhibit characteristic absorption bands in the UV-Vis spectrum.
- Stability : It is relatively stable under ambient conditions.
Safety And Hazards
While I don’t have specific safety data for this compound, standard precautions should be followed when handling any chemical substance. Consult safety data sheets (SDS) and relevant literature for detailed safety information.
Future Directions
Research on Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester should focus on:
- Biological Activity : Investigate potential applications in medicine, such as antimicrobial or anticancer properties.
- Materials Science : Explore its use in organic electronics, sensors, or catalysis.
- Structural Variants : Synthesize derivatives with modified substituents to fine-tune properties.
properties
IUPAC Name |
diethyl [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7-11-5-6(17-7)12-8(18-5)10(14)16-4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDULCJBBQVAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=C(S2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449368 | |
Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |
CAS RN |
27484-49-7 | |
Record name | Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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